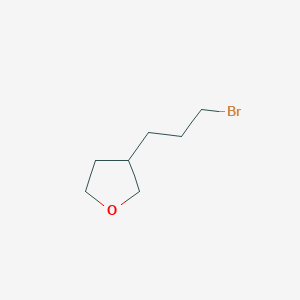
3-(3-Bromopropyl)oxolane
概要
説明
3-(3-Bromopropyl)oxolane is an organic compound with the molecular formula C7H13BrO It is a brominated derivative of tetrahydrofuran, a five-membered ring ether
準備方法
3-(3-Bromopropyl)oxolane can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography .
化学反応の分析
3-(3-Bromopropyl)oxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
科学的研究の応用
3-(3-Bromopropyl)oxolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of 3-(3-Bromopropyl)oxolane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
3-(3-Bromopropyl)oxolane can be compared with other brominated tetrahydrofuran derivatives, such as 3-(2-bromopropyl)tetrahydrofuran and 3-(4-bromobutyl)tetrahydrofuran. These compounds share similar reactivity patterns but differ in the length and position of the brominated alkyl chain, which can influence their chemical behavior and applications .
生物活性
Overview
3-(3-Bromopropyl)oxolane is an organic compound with the molecular formula CHBrO, classified as a brominated derivative of tetrahydrofuran. Its structure features a five-membered ring ether with a bromopropyl substituent, enhancing its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry and organic synthesis due to its versatile applications.
Synthesis
The synthesis of this compound typically involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base such as sodium hydride. The reaction is performed under reflux conditions, followed by purification through distillation or chromatography.
- Molecular Formula : CHBrO
- Molecular Weight : 195.09 g/mol
- Physical State : Liquid at room temperature
The biological activity of this compound is primarily attributed to the reactivity of the bromine atom, which can participate in nucleophilic substitution reactions. This property allows it to act as an intermediate in various organic synthesis pathways, particularly in the development of bioactive molecules.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that derivatives of brominated tetrahydrofuran compounds displayed significant growth inhibition against various bacterial strains, including MRSA. The structural features of these compounds contributed to their bioactivity, highlighting the importance of the bromopropyl group in enhancing antimicrobial properties .
-
Organic Synthesis Applications :
- This compound has been utilized as an intermediate in synthesizing complex organic molecules. Its reactivity allows for functionalization through various pathways, making it valuable in medicinal chemistry for developing new therapeutic agents.
Comparison with Similar Compounds
The biological activity and chemical behavior of this compound can be compared with other brominated tetrahydrofuran derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2-bromopropyl)tetrahydrofuran | CHBrO | Different position of bromination affecting reactivity |
| 3-(4-bromobutyl)tetrahydrofuran | CHBrO | Longer alkyl chain influences physical properties |
| 2-(3-bromobutyl)-1,3-dioxolane | CHBrO | Dioxolane structure provides different reactivity |
These compounds exhibit similar reactivity patterns but differ in their alkyl chain lengths and positions of bromination, influencing their biological activity and applications.
特性
IUPAC Name |
3-(3-bromopropyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCDEMLGTTVGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














